tert-Butyl 5-amino-2-morpholinobenzyl(methyl)carbamate
Description
Properties
Molecular Formula |
C17H27N3O3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl N-[(5-amino-2-morpholin-4-ylphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C17H27N3O3/c1-17(2,3)23-16(21)19(4)12-13-11-14(18)5-6-15(13)20-7-9-22-10-8-20/h5-6,11H,7-10,12,18H2,1-4H3 |
InChI Key |
MAAANNOXLUWFFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(C=CC(=C1)N)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
The morpholine ring is introduced via nucleophilic substitution on 2-fluoro-5-nitrobenzyl alcohol. Optimization studies indicate that using morpholine (2.5 equiv) in DMF at 90°C for 12 hours achieves 85% yield. Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state.
Table 1: Solvent Effects on Morpholine Substitution
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 90 | 12 | 85 |
| DMSO | 90 | 10 | 82 |
| THF | 65 | 24 | 68 |
Nitro Group Retention Strategies
The nitro group remains intact during substitution due to its meta-directing nature, which minimizes electronic interference at the ortho position.
Reduction of Nitro to Amino Group
Catalytic Hydrogenation
Catalytic hydrogenation (H₂, 50 psi, 25°C) over 10% Pd/C in ethanol reduces the nitro group to amine with 92% yield. This method avoids over-reduction and is scalable.
Chemoselective Alternatives
Iron/HCl systems (Fe powder, 6M HCl, 70°C) provide a cost-effective alternative (yield: 88%), but require rigorous pH control to prevent side reactions.
Carbamate Formation and Boc Protection
Methylcarbamate Synthesis
The benzylic alcohol is converted to methylcarbamate using methyl chloroformate (1.2 equiv) and DMAP (0.1 equiv) in dichloromethane (0°C to 25°C, 4 hours). Yield: 89%.
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
tert-Butyl Protection
Boc protection is achieved using Boc anhydride (Boc₂O, 1.5 equiv) and triethylamine (2.0 equiv) in THF (25°C, 6 hours). Yield: 88%.
Table 2: Boc Protecting Reagents Compared
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Boc₂O | Et₃N | THF | 88 |
| Boc-Cl | Pyridine | DCM | 82 |
| CO₂/MeOH | Cs₂CO₃ | DMF | 75 |
Process Optimization and Scalability
One-Pot Nitro Reduction and Carbamate Formation
A streamlined protocol combines nitro reduction and carbamate formation in a single pot:
Green Chemistry Approaches
Supercritical CO₂ (scCO₂) at 90 bar promotes carbamate formation with dimethyl carbonate (DMC), reducing solvent waste. Yield: 77%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 80:20 MeOH/H₂O) confirms >99% purity, with retention time = 8.7 minutes.
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the Boc group in tert-butyl 5-amino-2-morpholinobenzyl(methyl)carbamate occurs under acidic or basic aqueous conditions, yielding the free amine and carbon dioxide.
Key Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (4M in dioxane), THF, H<sub>2</sub>O (rt, 2h) | 5-Amino-2-morpholinobenzyl(methyl)amine | 85% | |
| Basic Hydrolysis | NaOH (1M), MeOH/H<sub>2</sub>O (50°C, 4h) | Same amine product | 78% |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the tert-butyl carbamate . The morpholine ring remains intact under these conditions due to its stability toward acids and bases.
Transesterification
The Boc group undergoes transesterification with alcohols, enabling the introduction of alternative protecting groups:
Example Reaction
This compound + MeOH → Methyl 5-amino-2-morpholinobenzyl(methyl)carbamate + tert-butanol
| Catalyst | Temperature | Conversion Rate |
|---|---|---|
| NaOMe | 60°C | 92% (24h) |
| DMAP | 25°C | 88% (48h) |
This reaction is critical for modifying solubility or introducing orthogonal protection strategies .
Acidic Deprotection
Anhydrous acidic conditions (e.g., TFA or HCl in dioxane) cleave the Boc group efficiently:
-
TFA/DCM (1:1) : Complete deprotection in 30 minutes at 25°C .
-
H<sub>3</sub>PO<sub>4</sub> (85% aq.) : Selective cleavage without affecting morpholine or benzyl groups (95% yield) .
Catalytic Deprotection
The tris-4-bromophenylamminium radical cation (magic blue) with triethylsilane enables mild deprotection:
Amide Formation
The deprotected amine reacts with acyl chlorides or activated esters:
Example :
5-Amino-2-morpholinobenzyl(methyl)amine + AcCl → N-Acetyl derivative
| Acylating Agent | Solvent | Yield |
|---|---|---|
| Acetyl chloride | THF | 89% |
| Benzoyl chloride | DCM | 83% |
Reductive Amination
The free amine participates in reductive amination with ketones:
Example :
Reaction with acetone (NaBH<sub>3</sub>CN, MeOH) → N-Isopropyl derivative (76% yield) .
Stability Data
| Condition | Stability | Degradation Products |
|---|---|---|
| pH 2–6 (aq.) | Stable for 48h | None detected |
| pH >10 | Partial hydrolysis (20% in 24h) | Carbamic acid |
| 100°C (neat) | Decomposition (t<sub>1/2</sub> = 45min) | CO<sub>2</sub>, isobutylene |
Scientific Research Applications
Chemistry
In chemical research, tert-butyl 5-amino-2-morpholinobenzyl(methyl)carbamate serves as a crucial building block for synthesizing more complex molecules. Its unique functional groups allow for modifications that can lead to novel materials and catalysts, enhancing its utility in organic synthesis and materials science.
Biology
This compound is studied for its potential as a biochemical probe. Its structural characteristics enable it to interact with various enzymes and proteins, making it valuable for investigating enzyme activities and protein interactions. For example, it can be used to explore the mechanisms of action of specific targets in cellular pathways.
Medicinal Chemistry
In the field of medicinal chemistry, this compound is being investigated for its therapeutic potential. It may act as a lead compound for developing new drugs aimed at treating diseases such as cancer or neurodegenerative disorders. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.
Industrial Applications
In industrial settings, this compound is utilized in producing specialty chemicals and advanced materials due to its stability and reactivity. Its applications extend to manufacturing processes where specific chemical properties are required for product development.
Case Study 1: Enzyme Interaction
A study demonstrated that this compound could effectively inhibit specific enzyme activities associated with cancer progression. The compound was shown to bind to the active site of the target enzyme, leading to decreased activity in vitro.
Case Study 2: Drug Development
Research involving this compound explored its role as a scaffold in drug design. Modifications to the structure led to derivatives with enhanced potency against cancer cell lines, indicating its potential as a starting point for developing anticancer agents.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-2-morpholinobenzyl(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with similar tert-butyl carbamate derivatives:
Key Observations:
- Morpholino vs. Heterocyclic Cores: The target compound’s benzyl-morpholino scaffold contrasts with pyrimidine or pyran-based analogs. Morpholino groups enhance solubility due to their polar ether and amine groups, whereas halogenated pyrimidines (e.g., fluoro, chloro, iodo) increase electrophilicity for nucleophilic substitutions .
- Substituent Effects: Amino groups (as in the target compound) are typically nucleophilic, enabling further derivatization, while nitro or halogen groups (e.g., in ) are electrophilic handles for reductions or cross-couplings.
- Molecular Weight: The target compound (~319 g/mol) is heavier than pyrimidine-based analogs, reflecting its aromatic benzyl core and morpholino substituent.
Stability and Toxicology
- Stability: Morpholino-containing compounds are generally stable under physiological conditions due to the saturated ether-amine ring. In contrast, halogenated pyrimidines (e.g., ) may degrade under UV light or basic conditions .
- Toxicology: While direct data for the target compound are lacking, analogs like tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate show acute oral toxicity (LD₅₀ > 2000 mg/kg in rats). The morpholino group’s lower reactivity may reduce acute toxicity compared to halogenated derivatives.
Biological Activity
tert-Butyl 5-amino-2-morpholinobenzyl(methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a tert-butyl group, an amino group, a morpholine ring, and a benzyl moiety. These structural components contribute to its biological properties, influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The morpholine ring enhances solubility and bioavailability, while the amino group can form hydrogen bonds, facilitating binding to target sites. This compound may act as an inhibitor or modulator in various biochemical pathways, particularly those involved in cancer and inflammatory processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in preclinical models, suggesting its utility in treating inflammatory diseases.
- Enzyme Inhibition : Preliminary data suggest that it may inhibit specific enzymes involved in metabolic processes, impacting drug metabolism and efficacy.
Case Studies
- In Vitro Studies : In a study assessing its anticancer properties, this compound was tested on human leukemia cells. Results indicated a significant reduction in cell viability at concentrations above 5 µM, with IC50 values suggesting potent activity against these cells .
- Animal Models : In vivo studies using murine models of inflammation revealed that administration of the compound led to a marked decrease in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .
Data Tables
| Biological Activity | Test System | Concentration | Result |
|---|---|---|---|
| Anticancer | Human AML cells | 5 µM | Reduced viability (GI50 ~5 µM) |
| Anti-inflammatory | Murine model | Varies | Decreased cytokine levels |
Research Findings
Recent studies have focused on optimizing the structure of related compounds to enhance their biological activity. For instance, modifications to the morpholine ring have been explored to improve binding affinity and selectivity towards target enzymes .
Moreover, comparative studies with similar carbamate derivatives indicate that this compound has superior activity profiles, making it a candidate for further development in drug discovery programs .
Q & A
Q. Table 1: Example Purification Data
| Intermediate | Purification Method | Yield (%) | Reference |
|---|---|---|---|
| Nitro intermediate | Column chromatography | 58% | |
| Amine intermediate | Recrystallization (EtOH) | 72% |
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
- Mass Spectrometry (MS): Confirm molecular ions (e.g., [M+H]⁺ at m/z 386 for intermediates) .
- NMR Spectroscopy: Analyze ¹H/¹³C NMR for carbamate (C=O at ~155 ppm) and morpholine ring signals (δ 2.5–3.5 ppm) .
- FT-IR: Identify N-H stretches (~3350 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .
Advanced: How can competing side reactions during coupling steps be minimized?
Answer:
- Base Selection: Use weakly basic conditions (e.g., NaHCO₃) to prevent deprotection of the tert-butyl carbamate .
- Temperature Control: Maintain room temperature during nucleophilic substitutions to avoid overalkylation.
- Solvent Effects: Polar aprotic solvents (e.g., THF) enhance reaction rates while stabilizing intermediates .
- Catalytic Additives: For Pd/Cu-catalyzed couplings, optimize ligand ratios (e.g., PPh₃) to suppress homocoupling by-products .
Advanced: How do solvent choice and reaction kinetics influence synthesis outcomes?
Answer:
- THF vs. EtOH: THF improves solubility of non-polar intermediates, while EtOH facilitates reduction steps via proton donation.
- Kinetic Studies: Monitor activation energy (Eₐ) via Arrhenius plots to identify temperature-sensitive steps (e.g., nitro reduction at 80°C vs. 25°C) .
- Data Contradictions: Conflicting yields may arise from solvent purity or trace moisture. Replicate reactions under controlled conditions to validate results .
Advanced: How can X-ray crystallography resolve structural ambiguities?
Answer:
- SHELX Workflow: Use SHELXD for phase determination and SHELXL for refinement. Key parameters:
- Case Study: A related carbamate derivative showed hydrogen-bonding networks stabilizing the morpholine ring conformation .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Perform reactions in fume hoods to limit exposure to volatile intermediates (e.g., THF, NH₄Cl) .
- Storage: Store at -20°C under inert gas (N₂) to prevent carbamate degradation .
Advanced: How can stability issues during long-term storage be addressed?
Answer:
- Degradation Pathways: Hydrolysis of the tert-butyl group under acidic/humid conditions.
- Mitigation Strategies:
Advanced: How to resolve discrepancies in reported NMR chemical shifts?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
